2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Description
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic 1,2,4-triazole derivative featuring a 4-chlorophenyl substituent at position 5 of the triazole ring, an amino group at position 4, and a sulfanyl-acetamide moiety linked to a second 4-chlorophenyl group. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~5.55) and a molecular weight of 408.305 g/mol .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSAZACEVJAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are also currently unknown. Triazole derivatives are known to have diverse biological activities, and the specific pathways they affect can vary widely depending on their chemical structure and the nature of their targets.
Biological Activity
The compound 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H14ClN5OS
- Molecular Weight : 365.83 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including the compound .
-
In Vitro Cytotoxicity :
- The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 10 µg/mL to 5.36 µg/mL depending on structural modifications and experimental conditions .
- Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
- Mechanism of Action :
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit broad-spectrum antibacterial and antifungal activities.
- Antimicrobial Studies :
- In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- The structure-activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance antimicrobial potency .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that substituents on the phenyl rings significantly influenced cytotoxicity against MCF-7 cells. The most active compounds were those with specific substitutions that enhanced lipophilicity and binding affinity to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Effectiveness
Another investigation into the antimicrobial properties revealed that derivatives similar to the compound under discussion exhibited potent activity against Mycobacterium tuberculosis. The mechanism was attributed to interference with bacterial DNA synthesis pathways .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.36 | Apoptosis induction |
| Anticancer | HepG2 | 10.10 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | N/A | DNA synthesis inhibition |
| Antimicrobial | Escherichia coli | N/A | Membrane disruption |
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs.
- Substituent Position: 3-Chlorophenyl (AS112) vs. 4-chlorophenyl (target compound) on the acetamide group alters toxicity (LD50 500 vs. 1000 mg/kg for non-chlorinated analogs) .
- Polar Groups : Methoxy or acetyl substituents (e.g., ) improve solubility but may reduce membrane permeability.
Anti-inflammatory Activity
- Target Compound: Not explicitly tested, but structural analogs (e.g., AS111, AS112) show anti-inflammatory activity 1.28× more potent than diclofenac in formalin-induced edema models .
- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide): Highest activity in its series (1.28× diclofenac) due to optimal hydrophobic interactions with cyclooxygenase-2 (COX-2) .
- Chlorophenyl Derivatives : Chlorine atoms enhance COX-2 binding via hydrophobic stabilization but increase toxicity (e.g., AS112: LD50 500 mg/kg vs. AS111: 1000 mg/kg) .
Antimicrobial and Antioxidant Activity
- Pyridinyl Derivatives: Compounds like N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli, S. aureus) and moderate antioxidant capacity (IC50 ~45 µM in H2O2 scavenging assays) .
- Electron-Withdrawing Groups: Derivatives with 4-chlorophenyl (target compound) or 3,4-dichlorophenyl groups show enhanced activity compared to non-halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide, and what experimental parameters influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of intermediates such as hydrazides and imidoyl chlorides. For example, analogous triazole derivatives are prepared by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide, followed by crystallization and silica-gel column purification . Key parameters include reaction time (5–8 hours), solvent choice (polar aprotic solvents for solubility), and purification via gradient elution (e.g., cyclohexane/ethyl acetate). Yield optimization (~57% in similar syntheses) requires careful control of stoichiometry and temperature to minimize side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules with halogen substituents . Complementary techniques include:
- NMR : H and C NMR to verify substituent integration and electronic environments.
- HPLC-MS : To confirm purity (>95%) and molecular ion peaks.
- FT-IR : For identifying functional groups (e.g., C=O at ~1680 cm, S-H at ~2550 cm).
Q. What safety precautions are essential during handling, given its structural analogs' hazards?
Methodological Answer: Structural analogs exhibit toxicity, flammability, and environmental risks . Key precautions:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store under inert gas (argon) in airtight containers, away from moisture.
- Dispose of waste via approved protocols for chlorinated organics.
Emergency measures include activated charcoal for ingestion and copious water rinsing for eye exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or activity of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses reaction path searches to narrow experimental conditions, reducing trial-and-error inefficiencies . Molecular docking can model interactions with biological targets (e.g., enzymes), guiding SAR studies by identifying favorable substituent positions (e.g., 4-chlorophenyl groups for hydrophobic binding).
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Methodological Answer: Disordered solvent molecules or twinning are common in triazole derivatives. SHELXL handles these via:
- TWIN/BASF commands : For twinned data (common in orthorhombic systems).
- ISOR/SADI restraints : To model anisotropic displacement parameters for halogens .
Hydrogen atoms are typically positioned geometrically (riding model) with for aromatic H . High-resolution data (≤ 0.8 Å) improves precision for Cl···π interactions.
Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) impact biological activity?
Methodological Answer: Comparative SAR studies require synthesizing analogs with systematic substituent changes. For example:
- Electron-withdrawing groups (e.g., Cl) enhance stability and target binding via hydrophobic/halogen bonding.
- Electron-donating groups (e.g., OCH) may reduce activity due to steric hindrance or metabolic susceptibility.
Biological assays (e.g., enzyme inhibition IC) paired with X-ray structures reveal binding mode differences. Analogous triazoles show potency against kinases when substituted with halogens .
Q. What strategies address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins for solubilization without denaturing proteins.
- Salt formation : Introduce protonable amines (e.g., at the triazole’s 4-amino group) to form HCl salts.
- Nanoformulation : Liposomal encapsulation improves bioavailability, as demonstrated for sulfonamide analogs .
Q. How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and UV light.
- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolysis of the acetamide group).
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months (ICH Q1A guidelines). Triazole derivatives are prone to photodegradation, necessitating amber glass storage .
Data Contradictions and Resolution
- Synthesis yield discrepancies : Variations in reported yields (e.g., 57% vs. 70% for similar compounds) stem from differences in purification methods (column vs. recrystallization) .
- Crystallographic disorder : Some studies omit solvent molecules in refinement, leading to inflated R-factors. SHELXL’s SQUEEZE command addresses this by modeling disordered solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
